molecular formula C25H36O3 B566060 4-tert-Octylphenol Diethoxylate Benzyl Ether CAS No. 1797129-92-0

4-tert-Octylphenol Diethoxylate Benzyl Ether

Cat. No.: B566060
CAS No.: 1797129-92-0
M. Wt: 384.56
InChI Key: YUGHQGUYOLLPKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-tert-Octylphenol Diethoxylate Benzyl Ether is a chemical compound with the molecular formula C25H36O3 and a molecular weight of 384.55 g/mol . It is a derivative of 4-tert-Octylphenol, which is commonly used in various industrial applications. This compound is known for its surfactant properties and is used in a variety of research and industrial applications.

Scientific Research Applications

Safety and Hazards

4-tert-Octylphenol Diethoxylate Benzyl Ether is for research use only and is not for human or veterinary use. It is a known environmental contaminant and is reported to be an endocrine disruptor in animal and human research studies, producing weak estrogenic effects .

Preparation Methods

The synthesis of 4-tert-Octylphenol Diethoxylate Benzyl Ether typically involves the following steps:

Chemical Reactions Analysis

4-tert-Octylphenol Diethoxylate Benzyl Ether can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can also undergo reduction reactions, although these are less common.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

    Common Reagents and Conditions: Typical reagents include bromine for bromination and benzyl chloride for benzyl protection.

Mechanism of Action

The mechanism of action of 4-tert-Octylphenol Diethoxylate Benzyl Ether involves its interaction with molecular targets through its surfactant properties. It can disrupt lipid membranes and alter protein functions, making it useful in proteomics research. The compound’s molecular structure allows it to interact with hydrophobic and hydrophilic regions, facilitating its role as a surfactant .

Comparison with Similar Compounds

Similar compounds to 4-tert-Octylphenol Diethoxylate Benzyl Ether include:

This compound is unique due to its specific molecular structure, which provides distinct surfactant properties and makes it suitable for specialized applications in research and industry.

Properties

CAS No.

1797129-92-0

Molecular Formula

C25H36O3

Molecular Weight

384.56

IUPAC Name

1-[2-(2-phenylmethoxyethoxy)ethoxy]-4-(2,4,4-trimethylpentan-2-yl)benzene

InChI

InChI=1S/C25H36O3/c1-24(2,3)20-25(4,5)22-11-13-23(14-12-22)28-18-17-26-15-16-27-19-21-9-7-6-8-10-21/h6-14H,15-20H2,1-5H3

InChI Key

YUGHQGUYOLLPKD-UHFFFAOYSA-N

SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCOCCOCC2=CC=CC=C2

Synonyms

2-[2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy]ethanol Benzyl Ether

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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